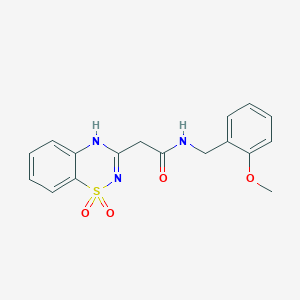

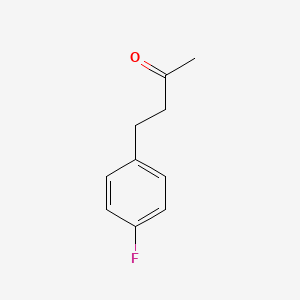

![molecular formula C15H15N3O3S B2833317 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea CAS No. 24288-66-2](/img/structure/B2833317.png)

1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea” is a complex organic compound. It contains a thiourea group (-NH-CS-NH-), a phenyl group (C6H5-), and a 4-nitrophenyl group (-C6H4-NO2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiourea, phenyl, and 4-nitrophenyl groups. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis

Thioureas are known to participate in a variety of chemical reactions, including addition, substitution, and redox reactions. The presence of the phenyl and 4-nitrophenyl groups could also influence the reactivity of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiourea and nitro groups could increase its solubility in polar solvents .Applications De Recherche Scientifique

Fluorescent Sensor for Metal Ions

The compound has been synthesized and studied for its potential application as an off-on fluorescent sensor for selective cadmium detection . The fluorescence properties of the compound were studied in acetonitrile for the sensing of alkali, alkaline, and transition metal ions . It displayed a significant fluorescence enhancement when interacting with Cd2+ compared to other examined cations .

Antimicrobial Activity

Urea derivatives synthesized from similar compounds have shown antimicrobial activities . Although the specific compound isn’t directly referenced, it’s plausible that it could also exhibit antimicrobial properties due to its structural similarity.

3. Photonic and Optical Power Limiting Devices Although not directly related to “1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea”, a similar compound, HSPI, has been suggested as a promising candidate for developing efficient photonic and optical power limiting devices . Given the structural similarities, it’s possible that your compound could have similar applications.

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . While “1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea” is not an indole derivative, it’s worth noting the wide range of biological activities associated with aromatic compounds.

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-14(11-6-8-13(9-7-11)18(20)21)10-16-15(22)17-12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESXXJDWYDIVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC(C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

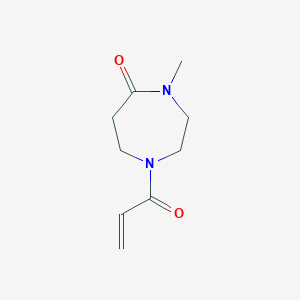

![2lambda6-Thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2833239.png)

![N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2833243.png)

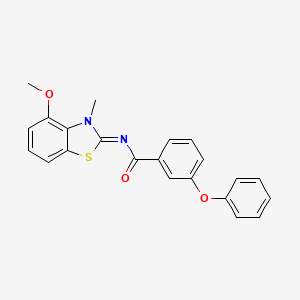

![N-(2,6-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833245.png)

![methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)

![3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2833252.png)

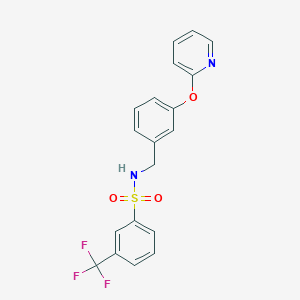

![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)

![tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate](/img/structure/B2833257.png)